molecular formula C11H16F3NO4 B6338029 (S)-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid CAS No. 1393524-23-6

(S)-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B6338029
CAS No.: 1393524-23-6
M. Wt: 283.24 g/mol
InChI Key: YBJQIQYOUVHHSZ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure high efficiency and sustainability. The use of continuous flow processes allows for better control over reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The trifluoromethyl group can influence the compound’s reactivity and stability, making it a valuable component in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(Tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
  • (S)-1-(Tert-butoxycarbonyl)-2-ethylpyrrolidine-2-carboxylic acid
  • (S)-1-(Tert-butoxycarbonyl)-2-isopropylpyrrolidine-2-carboxylic acid

Uniqueness

(S)-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in the synthesis of molecules with specific reactivity and stability requirements.

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-6-4-5-10(15,7(16)17)11(12,13)14/h4-6H2,1-3H3,(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJQIQYOUVHHSZ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.